![molecular formula C23H22N2O7 B11153369 N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-L-phenylalanine](/img/structure/B11153369.png)
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-L-phenylalanine
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Overview
Description
(2S)-2-{[2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a chromenyl group, an acetyl group, and a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chromenyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The formation of the amide bonds involves the reaction of the acetylated intermediate with amines under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.
Final coupling: The final step involves the coupling of the chromenyl-acetyl intermediate with the phenylpropanoic acid moiety, which can be facilitated by using activating agents like HATU or PyBOP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or other oxidized derivatives of the chromenyl group.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl group.
Scientific Research Applications
(2S)-2-{[2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2S)-2-{[2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The chromenyl group may interact with enzymes or receptors, modulating their activity. The acetyl and phenylpropanoic acid moieties may also contribute to its overall biological activity by affecting cellular signaling pathways or gene expression.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}-3-phenylpropanoic acid: Unique due to its specific combination of functional groups.
Dichloroanilines: Similar in having aromatic rings with functional groups, but differ in their specific substituents and biological activities.
Uniqueness
The uniqueness of (2S)-2-{[2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}-3-phenylpropanoic acid lies in its specific combination of a chromenyl group, acetyl groups, and a phenylpropanoic acid moiety, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C23H22N2O7 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H22N2O7/c1-14-9-22(28)32-19-11-16(7-8-17(14)19)31-13-21(27)24-12-20(26)25-18(23(29)30)10-15-5-3-2-4-6-15/h2-9,11,18H,10,12-13H2,1H3,(H,24,27)(H,25,26)(H,29,30)/t18-/m0/s1 |
InChI Key |
UVJYJIYMKNJCGC-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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